REACTION_CXSMILES
|
[CH:1]1([C:4](=O)[CH2:5][C:6]#[N:7])[CH2:3][CH2:2]1.[C:9]([NH:13][NH2:14])([CH3:12])([CH3:11])[CH3:10]>C(O)C>[C:9]([N:13]1[C:6]([NH2:7])=[CH:5][C:4]([CH:1]2[CH2:3][CH2:2]2)=[N:14]1)([CH3:12])([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
545 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC#N)=O
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=C(C=C1N)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |